Androgens are hormones that play a role in the development and growth of certain cancers, particularly prostate cancer. Seviteronel works by inhibiting an enzyme called 17α-hydroxylase-C17,17-lyase (CYP17A1) which is crucial for androgen production. This mechanism reduces the levels of androgens in the body, potentially slowing cancer cell growth [].
Seviteronel may also have additional anti-androgen effects by directly blocking the androgen receptor, a protein on cancer cells that allows androgens to exert their growth-promoting effects. This could further limit androgen-driven tumor progression [].
While Seviteronel hasn't reached clinical practice yet, ongoing research is exploring its potential in various contexts:
Seviteronel's ability to inhibit androgen production makes it a potential therapeutic candidate for CRPC, a stage of prostate cancer where tumors no longer respond to traditional hormone therapy that reduces testosterone levels.
Some TNBC tumors express androgen receptors. Studies are investigating the effectiveness of Seviteronel, alone or in combination with other therapies, in treating this aggressive form of breast cancer.